2-(Phenylsulfonyl)-1-p-tolylethanone
Overview
Description
Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group . They are known for their versatility in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(Phenylsulfonyl)-1-p-tolylethanone” are not available, phenylsulfonyl compounds are generally synthesized through sulfonamidation reactions .Molecular Structure Analysis
The molecular structure of phenylsulfonyl compounds typically consists of a phenyl ring attached to a sulfonyl group . The exact structure of “2-(Phenylsulfonyl)-1-p-tolylethanone” would depend on the position and orientation of these groups.Chemical Reactions Analysis
Phenylsulfonyl compounds are known to participate in various chemical reactions. For instance, they can undergo cycloaddition reactions and can act as Michael acceptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Phenylsulfonyl)-1-p-tolylethanone” would depend on its exact molecular structure. Phenylsulfonyl compounds generally have properties such as being solids at room temperature and having relatively high melting points .Scientific Research Applications
Synthesis and Chemical Reactions
- Intramolecular Hetero-Diels-Alder Reactions : The compound is utilized in reactions with benzaldehydes to yield Knoevenagel condensation products, which further undergo intramolecular cycloadditions to produce cis-fused 2H-pyran derivatives as major products (Bogdanowicz-Szwed & Pałasz, 2001).
- Protecting Groups and Catalytic Conjugate Additions : Demonstrated as a versatile reagent in the protection of NH groups and in catalytic conjugate additions to tosylacetylene, leading to Tsv-protected derivatives with controlled stereochemistry (Petit et al., 2014).
Nucleoside Chemistry
- PSE Acetal Protection : Explored for its role as a new 3′,5′-bridged protecting group in nucleoside chemistry, compatible with Lewis acids used in standard glycosylation reactions, and for selective 2′-O-deacylation (Uttaro et al., 2007).
Fragrance Material Review
- Use in Fragrance : While not directly related to 2-(Phenylsulfonyl)-1-p-tolylethanone, research on structurally similar compounds highlights the broader applicability of phenylsulfonyl moieties in fragrance ingredients (Scognamiglio et al., 2012).
Synthesis of Complex Molecules
- Versatile Reagents for Synthesis : Proven as a versatile reagent for synthesizing furans and cyclopentenones, showcasing the ability to facilitate complex synthetic transformations (Watterson et al., 2003).
Organic Synthesis and Ligand Design
- Photochemically Induced Radical Alkenylation : Employed in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions, enabling the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner (Amaoka et al., 2014).
Biological Applications
- Antimicrobial Evaluation : Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups synthesized from 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl) phenyl)ethan-1-one have shown significant antimicrobial activities, indicating the potential for biological applications (Alsaedi et al., 2019).
Future Directions
properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12-7-9-13(10-8-12)15(16)11-19(17,18)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITVWQPTRBYVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575987 | |
Record name | 2-(Benzenesulfonyl)-1-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)-1-p-tolylethanone | |
CAS RN |
38488-14-1 | |
Record name | 2-(Benzenesulfonyl)-1-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Phenylsulfonyl)-1-(p-tolyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFA83Y7LQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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